

potential off-target effects of JNJ-46356479

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Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B608229

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Technical Support Center: JNJ-46356479

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **JNJ-46356479**, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **JNJ-46356479**?

A1: **JNJ-46356479** is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^{[1][2][3]} It enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own.^[1] This modulatory activity leads to a reduction in presynaptic glutamate release.^[1]

Q2: What is the reported potency of **JNJ-46356479** at the mGluR2 receptor?

A2: In vitro studies have shown that **JNJ-46356479** has an EC₅₀ of 78 nM and an E_{max} of 256% for positive allosteric modulation of the human mGluR2 receptor expressed in CHO cell membranes.

Q3: Has **JNJ-46356479** been screened for off-target activities?

A3: Yes, **JNJ-46356479** has been evaluated for off-target activities. One key study mentions "excellent selectivity against other mGluRs". More detailed screening data is available in the supplementary information of its discovery paper, which includes a CEREP screen.

Q4: Are there any known significant off-target interactions at other metabotropic glutamate receptors?

A4: Based on available data, **JNJ-46356479** exhibits excellent selectivity for mGluR2 over other mGluRs. Functional data for mGluR1-6 and mGluR8 has been generated, supporting its selective profile.

Q5: What is the potential for **JNJ-46356479** to inhibit the hERG channel?

A5: The development program for **JNJ-46356479** specifically addressed hERG inhibition, a liability found in earlier compounds in the same chemical series. The lead optimization process resulted in a compound with an improved profile, suggesting a reduced risk of hERG-related cardiotoxicity.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype observed in vitro not consistent with mGluR2 modulation.	Potential off-target effect at the concentration used.	1. Review the off-target screening data provided in the tables below to see if any known off-targets could explain the phenotype. 2. Perform a concentration-response curve to determine if the effect is concentration-dependent and distinct from the on-target mGluR2 activity. 3. Use a structurally distinct mGluR2 PAM as a control to see if the phenotype is specific to JNJ-46356479.
In vivo behavioral effects in animal models that are not readily attributable to mGluR2 modulation.	Off-target activity in the central nervous system.	1. Consult the off-target screening data for interactions with CNS receptors that could mediate the observed behavior. 2. Consider the possibility of active metabolites of JNJ-46356479 having a different pharmacological profile. 3. If possible, perform in vivo receptor occupancy studies for potential off-targets.
Variability in experimental results.	Compound stability or solubility issues.	1. Ensure proper storage of JNJ-46356479 as per the supplier's recommendations. 2. Verify the solubility of the compound in your experimental buffer and consider the use of appropriate solvents or vehicles. 3. Prepare fresh solutions for

each experiment to avoid degradation.

Observing cardiac-related adverse events in animal studies.

Potential for hERG channel inhibition, although reported to be low.

1. Review the hERG assay data for JNJ-46356479. 2. If concerns persist, consider conducting dedicated in vivo cardiovascular safety studies. 3. Monitor for any signs of cardiotoxicity, especially at higher doses.

Quantitative Data on Off-Target Screening

Specific quantitative data from a comprehensive off-target screen (e.g., CEREP panel) was not publicly available in the searched literature. The discovery paper mentions the existence of this data in its supplementary information, but the supplementary information itself was not directly accessible through the performed searches. The following table is a template that would be populated with such data if it were available.

Table 1: Selectivity Profile of **JNJ-46356479** (Template)

Target	Assay Type	Activity (% Inhibition @ 10 μ M or IC50/Ki)
mGluR1	Radioligand Binding	>50% inhibition
mGluR3	Radioligand Binding	>50% inhibition
mGluR4	Radioligand Binding	>50% inhibition
mGluR5	Radioligand Binding	>50% inhibition
mGluR6	Radioligand Binding	>50% inhibition
mGluR7	Radioligand Binding	>50% inhibition
mGluR8	Radioligand Binding	>50% inhibition
5-HT1A	Radioligand Binding	<50% inhibition
5-HT2A	Radioligand Binding	<50% inhibition
D2	Radioligand Binding	<50% inhibition
H1	Radioligand Binding	<50% inhibition
M1	Radioligand Binding	<50% inhibition
hERG	Electrophysiology	IC50 > 30 μ M
...

This table is for illustrative purposes and should be populated with actual data when available.

Experimental Protocols

hERG Inhibition Assay (Automated Patch Clamp)

The potential for **JNJ-46356479** to inhibit the hERG potassium channel is a critical safety assessment. While the specific protocol used for **JNJ-46356479** is not detailed in the available literature, a typical automated patch-clamp assay would be performed as follows:

- Cell Line: HEK293 cells stably expressing the hERG channel.

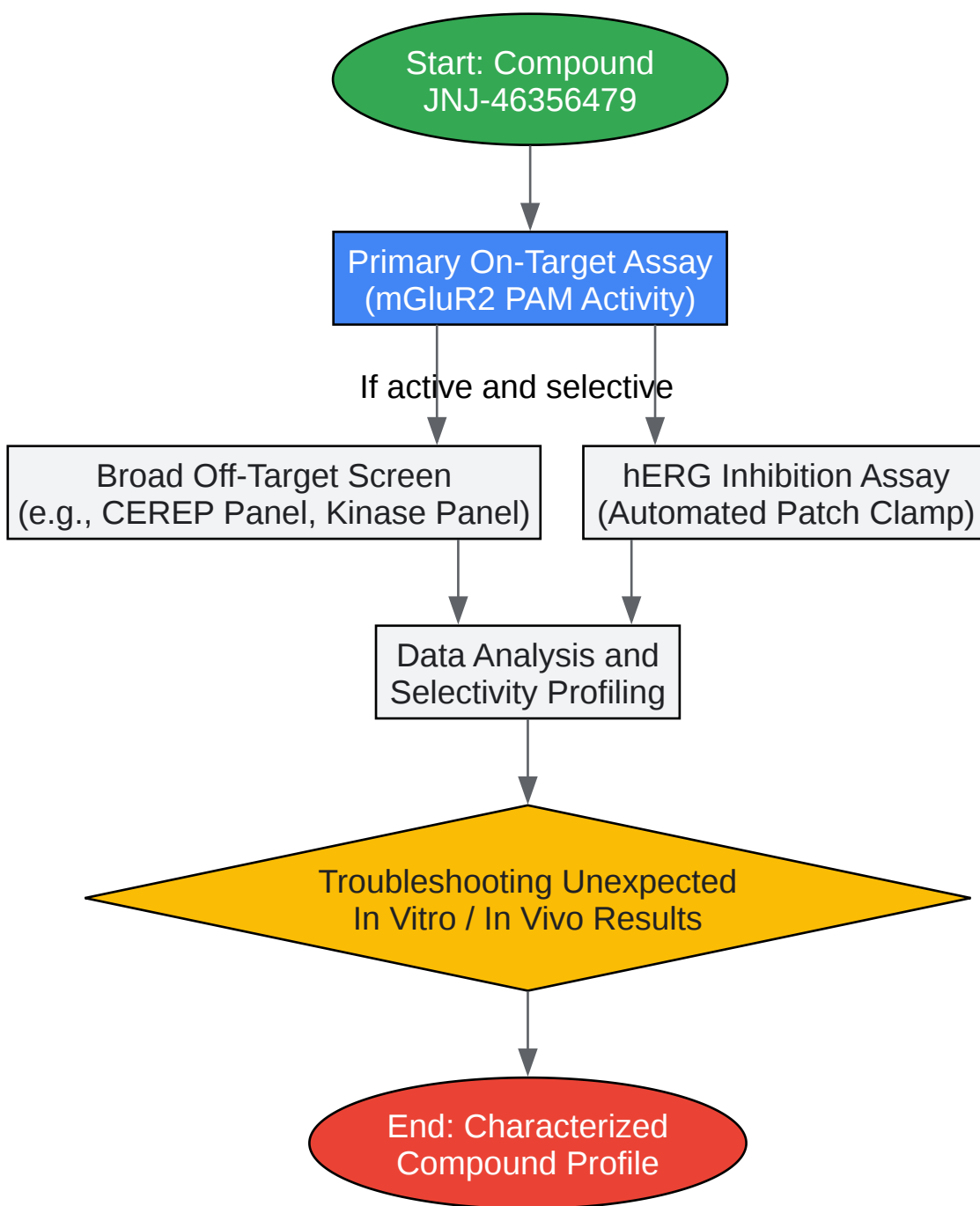
- Instrumentation: An automated patch-clamp system (e.g., QPatch, IonWorks).
- Procedure:
 - Cells are cultured and prepared for the assay.
 - Whole-cell patch-clamp recordings are established.
 - A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
 - After a stable baseline recording is established, **JNJ-46356479** is applied at various concentrations.
 - The effect of the compound on the hERG current is measured, and the percent inhibition is calculated.
 - An IC50 value is determined from the concentration-response curve.
- Controls: A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) are included in each experiment.

Visualizations



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Caption: Mechanism of action of **JNJ-46356479** at the presynaptic terminal.



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Caption: Experimental workflow for assessing off-target effects.

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